CID 44825248
Description
CID 44825248 is a chemical compound cataloged in the PubChem database. These methods are critical for determining molecular weight, fragmentation patterns, and structural differentiation of isomers, as demonstrated in studies on ginsenosides and pseudoginsenosides . The compound may also be associated with biochemical applications, such as protein localization or dimerization, given the broader context of CID-related research in medicinal chemistry .
Properties
Molecular Formula |
C3H5O2Se |
|---|---|
Molecular Weight |
152.04 g/mol |
InChI |
InChI=1S/C3H5O2Se/c4-3(5)1-2-6/h1-2H2,(H,4,5) |
InChI Key |
HLVMKWRORCBQFN-UHFFFAOYSA-N |
Canonical SMILES |
C(C[Se])C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 44825248 involves specific reaction conditions and reagents. The preparation methods typically include the use of organic solvents and catalysts to facilitate the reaction. Detailed synthetic routes and reaction conditions can be found in patent literature and scientific publications .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to produce the compound in larger quantities. This often requires optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems is common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Absence of CID 44825248 in Available Data
None of the search results explicitly mention the compound this compound. For example:
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Table 1 in source lists bioactive compounds with CIDs such as 286532, 573353, and 3243128, but no entry corresponds to 44825248.
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Other sources focus on unrelated compounds, such as thiazolo[3,2-a]pyrimidines , indole derivatives , and benzothiazole analogs , but none reference the queried CID.
Potential Discrepancies in CID Identification
PubChem CIDs are unique numerical identifiers for chemical substances. The absence of 44825248 in the provided sources suggests either:
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Incorrect CID : The identifier may be outdated, mistyped, or assigned to a compound not covered in the literature here.
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Specialized/Niche Compound : The compound might be recently cataloged or part of proprietary research not yet published in open-access repositories.
Recommendations for Further Inquiry
To resolve this gap:
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Verify the CID using the PubChem Compound Database to confirm its validity and associated chemical structure.
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Expand Search Parameters to include alternative identifiers (e.g., SMILES, InChIKey) or structural analogs if the CID is confirmed but lacks published reaction data.
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Consult Advanced Tools such as the EPA’s Chemicals Dashboard , which supports substructure searches and links to related substances (e.g., salts, isotopomers).
Without explicit data for this compound, a detailed analysis of its chemical reactions cannot be synthesized from the provided sources.
Scientific Research Applications
CID 44825248 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of CID 44825248 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. This can include inhibition or activation of enzymes, receptors, or other proteins involved in biological processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The comparison focuses on compounds that share structural, functional, or methodological similarities with CID 44825246. Key categories include isomeric compounds , photocleavable dimerizers , and biomolecule-targeting agents .
Structural and Functional Analogues
Mechanistic and Methodological Comparisons
Isomer Differentiation: this compound may require collision-induced dissociation (CID) to distinguish it from structural analogs, similar to the differentiation of ginsenoside Rf and pseudoginsenoside F11. These isomers exhibit distinct CID fragmentation patterns due to variations in glycosidic bond cleavage . Example: Ginsenoside Rf shows dominant cleavage at the C-20 position, while pseudoginsenoside F11 fragments preferentially at the C-3 site under identical CID conditions .
Biochemical Tools :
- Photocleavable CIDs like pRap and α-methylnitrobenzylrapamycin are functionally analogous to this compound if the latter is used for protein manipulation. These compounds enable light-controlled dimerization, offering spatial precision in cellular studies .
- Limitations: Unlike this compound (assuming cell permeability), early photocleavable CIDs required extracellular activation due to poor membrane permeability .
Analytical Challenges :
- Charge state and collision energy significantly influence CID fragmentation efficiency. For oligonucleotides, higher charge states reduce the required CID voltage for dissociation, a principle that may apply to this compound’s analysis .

Research Findings and Data Interpretation
- Mass Spectrometry : this compound’s characterization likely involves correlating collision energy with charge state, as demonstrated in oligonucleotide studies (e.g., 18-mer oligonucleotides require 25–35 V CID voltage at charge state −5) .
- Therapeutic Potential: If this compound is related to chemotherapy-induced diarrhea (CID) management, its efficacy could parallel probiotics or drugs like loperamide, which reduce CID incidence by 50–70% in clinical trials . However, this remains speculative without direct evidence.
Limitations and Contradictions
- Terminology Ambiguity: "CID" refers to multiple concepts: PubChem identifiers, collision-induced dissociation, and chemotherapy-induced diarrhea. This complicates cross-referencing .
- Data Gaps : Specific physicochemical data (e.g., solubility, stability) for this compound are absent in the provided evidence, limiting direct comparisons.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

